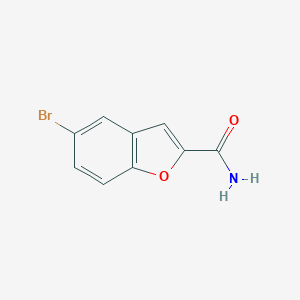
5-Bromobenzofuran-2-carboxamide
Cat. No. B143913
Key on ui cas rn:
35351-21-4
M. Wt: 240.05 g/mol
InChI Key: VYOHEOKELADMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06762300B2
Procedure details


Performance of the reaction with ethyl bromoacetate: 200 g of 5-bromo-2-hydroxybenzaldehyde are dissolved in 2000 ml of NMP with stirring, and 144 g of potassium carbonate and 175 g of ethyl bromoacetate are added. The mixture is stirred at 105° under nitrogen for 15 hours. The resultant orange solution dotted with crystals is cooled to 25°, 135 g of formamide are added, and the mixture is stirred for a further 30 minutes. 557 ml of sodium methoxide (30% in MeOH) are then allowed to run in over the course of 15 minutes without cooling. After 3 hours, a brownish solution dotted with crystals is present. It is poured into 6 litres of demineralized water (10°), and the mixture is stirred for a further 30 minutes. The crystals are filtered off with suction, washed with 1 litre of demineralized water, re-suspended in 4 litres of demineralized water, filtered off with suction and re-washed with 1 litre of demineralized water. The crystals are dried overnight to constant weight under reduced pressure at 60° C. (product weight: 113 g of pale beige crystals; m.p. 210-213°; CAS 35351-21-4).






Name
sodium methoxide
Quantity
557 mL
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5]CC)=O.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=O.C(=O)([O-])[O-].[K+].[K+].C([NH2:26])=O.C[O-].[Na+]>CN1C(=O)CCC1.O>[Br:8][C:9]1[CH:10]=[CH:11][C:12]2[O:17][C:2]([C:3]([NH2:26])=[O:5])=[CH:14][C:13]=2[CH:16]=1 |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)O
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Three
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
175 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N
|
Step Five
|
Name
|
sodium methoxide
|
|
Quantity
|
557 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at 105° under nitrogen for 15 hours
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 25°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for a further 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to run in over the course of 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for a further 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals are filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1 litre of demineralized water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
re-washed with 1 litre of demineralized water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The crystals are dried overnight to constant weight under reduced pressure at 60° C. (product weight: 113 g of pale beige crystals; m.p. 210-213°; CAS 35351-21-4)
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC2=C(C=C(O2)C(=O)N)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
